2-(1-Bromoethyl)pyrazine
CAS No.: 91920-65-9
Cat. No.: VC3948473
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91920-65-9 |
|---|---|
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | 2-(1-bromoethyl)pyrazine |
| Standard InChI | InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 |
| Standard InChI Key | QMMIOALOPQNWJY-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=CN=C1)Br |
| Canonical SMILES | CC(C1=NC=CN=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(1-Bromoethyl)pyrazine consists of a six-membered pyrazine ring (C₄H₄N₂) with two nitrogen atoms at opposite positions. The bromoethyl (-CH₂CH₂Br) substituent at the second position introduces steric and electronic effects that enhance its reactivity. The compound’s IUPAC name, 2-(1-bromoethyl)pyrazine, reflects this substitution pattern. Key structural identifiers include:
-
InChI:
InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 -
InChIKey:
QMMIOALOPQNWJY-UHFFFAOYSA-N
X-ray crystallography of related brominated pyrazines, such as 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, reveals planar molecular geometries with interplanar spacings of ~3.3 Å, suggesting potential π-π stacking interactions in solid-state configurations .
Comparative Analysis with Analogous Compounds
The bromoethyl group distinguishes 2-(1-bromoethyl)pyrazine from other pyrazine derivatives. For example:
| Compound | Substituent | Key Properties |
|---|---|---|
| 2-Methylpyrazine | -CH₃ | Antimicrobial activity |
| 5-Bromopyrazine | -Br | Antitumor properties |
| 2-(Bromomethyl)pyrazine | -CH₂Br | Higher electrophilicity |
The bromoethyl group balances reactivity and stability, enabling selective alkylation reactions without excessive decomposition .
Synthesis and Chemical Reactivity
Direct Bromination of Ethylpyrazine
A common method involves the bromination of 2-ethylpyrazine using N-bromosuccinimide (NBS) under radical initiation. This route yields 2-(1-bromoethyl)pyrazine with moderate efficiency (50–60%).
Palladium-Catalyzed Cross-Coupling
Advanced synthetic strategies employ palladium catalysts for coupling pyrazine boronic acids with bromoethyl precursors. For instance, Suzuki-Miyaura coupling between 3-bromo-6-chloropyrazin-2-amine and (2,3-dichlorophenyl)boronic acid achieves yields up to 74% .
Diastereoselective Synthesis
Reactions between diaminomaleonitrile and 2,5-dibromohexane-3,4-dione produce 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile as a mixture of diastereomers, separable via silica gel chromatography .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Direct Bromination | NBS, AIBN, CCl₄, 80°C | 55 | 90% |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, NaOt-Bu, 100°C | 74 | 95% |
| Diastereoselective | Diaminomaleonitrile, DMF | 83 | 88% (crude) |
Reactivity Profiles
The bromoethyl group undergoes nucleophilic substitution (SN2) reactions with amines, thiols, and alkoxides. For example:
-
Alkylation of Piperazines: Reaction with N-heteroarylpiperazines in DMF forms pyrazine-piperazine hybrids with antimicrobial activity .
-
Electrophilic Aromatic Substitution: The pyrazine ring participates in nitration and sulfonation, though bromine’s electron-withdrawing effect deactivates the ring.
| Derivative | Target Organism | MIC (µg/mL) | Citation |
|---|---|---|---|
| P1 (Pyrazine-piperazine) | M. tuberculosis H37Rv | 8.0 | |
| P2 (Pyrazine-amide) | S. aureus | 16.0 |
Neuroprotective Effects
Cinnamic acid–pyrazine hybrids protect neuronal cells (SH-SY5Y) from oxidative stress with EC₅₀ values of 3.62–3.74 μM, outperforming parent compounds .
Applications in Medicinal Chemistry
Drug Design and Optimization
2-(1-Bromoethyl)pyrazine serves as a key intermediate in designing:
-
Antitubercular Agents: Hybrids with pyrazinamide show enhanced solubility and reduced hepatotoxicity .
-
Kinase Inhibitors: Structural modifications improve selectivity for cancer-related kinases .
Material Science
The compound’s π-deficient pyrazine ring facilitates applications in conductive polymers and metal-organic frameworks (MOFs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume